1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3-(4-methoxyphenyl)propan-1-one
Description
The compound 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3-(4-methoxyphenyl)propan-1-one features a bicyclic amine core (8-azabicyclo[3.2.1]oct-2-ene) linked via a ketone to a 4-methoxyphenylpropane moiety. The 4-methoxyphenyl group may enhance lipophilicity and influence binding affinity.
Properties
IUPAC Name |
1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(4-methoxyphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-20-16-10-5-13(6-11-16)7-12-17(19)18-14-3-2-4-15(18)9-8-14/h2-3,5-6,10-11,14-15H,4,7-9,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSDKAWIQWKLSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2C3CCC2C=CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3-(4-methoxyphenyl)propan-1-one typically involves enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method is the asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides using a dual catalytic system . This process often employs rhodium (II) complexes and chiral Lewis acids to achieve high diastereo- and enantioselectivities . Industrial production methods may involve large-scale cycloaddition reactions followed by purification steps to isolate the desired product.
Chemical Reactions Analysis
1-{8-Azabicyclo[3.2.1]oct-2-en-8-yl}-3-(4-methoxyphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Biology: The compound’s structure allows it to interact with biological targets, making it useful in studying receptor-ligand interactions.
Mechanism of Action
The mechanism of action of 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3-(4-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can bind to these receptors, modulating their activity and influencing signal transduction pathways. This interaction can lead to various physiological effects, depending on the receptor type and the biological context .
Comparison with Similar Compounds
BK49645 : 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3-(3-fluoro-4-methylphenyl)propan-1-one
- Molecular Formula: C₁₇H₂₀FNO
- Molecular Weight : 273.35 g/mol
- Key Differences : Replaces the 4-methoxyphenyl group with a 3-fluoro-4-methylphenyl substituent.
- The methyl group may sterically hinder interactions compared to the methoxy group in the target compound .
ME-7 : 3-(hydrazinyloxy)-1-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one
- Molecular Formula : C₂₀H₂₄N₄O₃
- Molecular Weight : 368.43 g/mol
- Key Differences : Incorporates a pyrazole ring and hydrazinyloxy side chain instead of the azabicyclo core.
- Implications : The pyrazole ring introduces additional hydrogen-bonding sites, while the hydrazinyloxy group increases polarity (TLC Rf = 0.23), suggesting lower membrane permeability than the target compound .
Derivatives with Modified Azabicyclo Substituents
BK63156 : 3-(4-methoxyphenyl)-1-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one
- Molecular Formula : C₁₉H₂₄N₄O₂
- Molecular Weight : 340.42 g/mol
- Key Differences : Adds a 1,2,4-triazole substituent to the azabicyclo ring.
- Implications : The triazole group enhances hydrogen-bonding capacity and may improve solubility. Its larger size could alter receptor binding kinetics compared to the unsubstituted target compound .
(1R,5S)-8-(2-Fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one
- Key Differences : Substitutes the 4-methoxyphenylpropane moiety with a 2-fluoro-4-nitrophenyl group.
- The fluorine atom may improve bioavailability .
Physicochemical and Pharmacological Comparisons
Biological Activity
1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3-(4-methoxyphenyl)propan-1-one is a complex organic compound belonging to the class of azabicyclic compounds, specifically derived from the bicyclic framework known as azabicyclo[3.2.1]octane. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug discovery and therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 241.35 g/mol. The structure features a bicyclic system that contributes to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C16H21N |
| Molecular Weight | 241.35 g/mol |
| CAS Number | [Pending] |
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, including dopamine and serotonin receptors. This compound may exhibit antagonistic or agonistic properties depending on its specific structural modifications.
Biological Activity
Research indicates that compounds within the azabicyclo[3.2.1]octane class demonstrate significant pharmacological effects, including:
- Vasopressin V(1A) Receptor Antagonism : Similar compounds have been identified as high-affinity antagonists for vasopressin V(1A) receptors, which play a crucial role in cardiovascular regulation and fluid balance .
- Neurotransmitter Modulation : The structural features of this compound suggest potential activity as a modulator of neurotransmitter release, which could be beneficial in treating mood disorders or neurodegenerative diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of azabicyclo[3.2.1]octane derivatives:
- Vasopressin Receptor Studies : A study published in 2011 reported the synthesis and evaluation of a series of azabicyclo compounds as vasopressin V(1A) receptor antagonists, highlighting their potential therapeutic applications in managing hypertension and heart failure .
- Drug Discovery Applications : A recent review emphasized the relevance of the azabicyclo[3.2.1]octane scaffold in drug discovery, noting its utility as a key synthetic intermediate for various bioactive molecules .
Table 2: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
